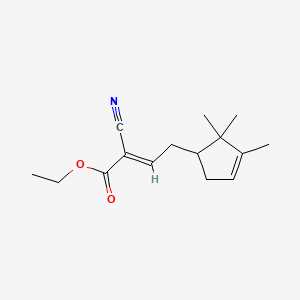

Ethyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate

Description

Propriétés

Numéro CAS |

79569-97-4 |

|---|---|

Formule moléculaire |

C15H21NO2 |

Poids moléculaire |

247.33 g/mol |

Nom IUPAC |

ethyl (E)-2-cyano-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enoate |

InChI |

InChI=1S/C15H21NO2/c1-5-18-14(17)12(10-16)7-9-13-8-6-11(2)15(13,3)4/h6-7,13H,5,8-9H2,1-4H3/b12-7+ |

Clé InChI |

FDAVWZNEFYRZSM-KPKJPENVSA-N |

SMILES isomérique |

CCOC(=O)/C(=C/CC1CC=C(C1(C)C)C)/C#N |

SMILES canonique |

CCOC(=O)C(=CCC1CC=C(C1(C)C)C)C#N |

Origine du produit |

United States |

Activité Biologique

Ethyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate, with the CAS number 79569-97-4, is a compound with notable biological activities and potential applications in various fields. This article explores its biological activity, chemical properties, and relevant research findings.

This compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₂ |

| Molecular Weight | 247.333 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 343.8 ± 25.0 °C at 760 mmHg |

| Flash Point | 163.3 ± 9.9 °C |

| LogP | 3.94 |

These properties suggest a relatively stable compound under standard conditions, with moderate lipophilicity indicated by the LogP value.

Anti-inflammatory Effects

The biological activity of cyano derivatives often extends to anti-inflammatory properties. Compounds containing cyano groups have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may also exhibit similar effects, although direct evidence is still required.

Study on Structural Analogues

A comparative study involving structural analogues of ethyl 2-cyano derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The study focused on the ability of these compounds to induce apoptosis in various cancer cell lines . Although this compound was not the primary focus, the results indicate a promising avenue for further investigation into its anticancer potential.

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of any chemical compound. Preliminary data suggest that ethyl 2-cyano compounds may pose low toxicity levels; however, comprehensive studies are necessary to establish a detailed safety profile .

Environmental Impact

The environmental impact of ethyl 2-cyano compounds has been assessed through ecotoxicological studies. These studies indicate that while some cyano compounds can be harmful to aquatic life, the specific effects of this compound need further exploration to determine its ecological footprint .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares ethyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate with structurally or functionally related esters, focusing on substituent effects, occurrence, and sensory properties:

Key Structural and Functional Differences:

Substituent Effects: The cyano group in the target compound likely reduces volatility compared to simpler esters like ethyl 2-butenoate, which lack steric hindrance. This could limit its direct use in aroma applications but may enhance stability in hydrophobic matrices.

Sensory Impact: Ethyl 2-butenoate and ethyl (E)-2-butenoate are documented as key aroma contributors in grapes and Pseudocydonia sinensis, respectively, due to their low odor thresholds and fruity profiles .

Synthetic vs. Its synthesis likely requires specialized catalytic methods to install the cyclopentenyl and cyano groups.

Méthodes De Préparation

Multi-Step Organic Synthesis

The preparation involves the following key steps:

Preparation of the Cyclopentene Precursor:

- The 2,2,3-trimethyl-3-cyclopenten-1-yl moiety is synthesized or sourced as a precursor.

- This precursor is often prepared via cyclization reactions or functional group modifications on cyclopentene derivatives.

-

- The cyclopentene precursor is reacted with ethyl cyanoacetate or ethyl acrylate.

- A base catalyst such as potassium carbonate or sodium hydroxide is added to promote nucleophilic attack on the acrylate or cyanoacetate.

- The reaction is typically carried out in dichloromethane or THF under reflux or controlled heating.

- The reaction proceeds via Michael addition or Knoevenagel condensation mechanisms, leading to the formation of the cyano-substituted butenoate ester.

-

- The crude product is purified by standard organic techniques such as extraction, washing, drying, and distillation or chromatography.

- The final product is obtained as a liquid with a boiling point around 343.8 °C at 760 mmHg and a density near 1.0 g/cm³.

Representative Reaction Conditions and Yields

The reaction often requires extended reflux times (12-24 hours) to reach completion, with yields varying depending on the exact conditions and purity of starting materials.

Alternative Synthetic Routes

- Some methods involve the use of bromoacetaldehyde diethyl acetal or similar alkylating agents to introduce the cyano and ester functionalities in a stepwise manner.

- Catalysts such as sodium iodide or potassium iodide may be added to enhance reaction rates.

- Continuous flow reactors have been explored in industrial settings to improve reaction control and scalability, although detailed protocols for this compound are limited in public literature.

Mechanistic Insights

- The key step involves nucleophilic attack by the cyanoacetate anion on the activated alkene or acrylate.

- The presence of the bulky 2,2,3-trimethylcyclopentene ring influences the stereochemistry and regioselectivity of the addition.

- The cyano group remains stable under the reaction conditions, allowing for further functionalization if desired.

- The ester group is introduced via ethyl acrylate or ethyl cyanoacetate, providing the butenoate backbone.

Summary Table of Preparation Parameters

| Parameter | Typical Values/Conditions |

|---|---|

| Starting materials | Ethyl cyanoacetate or ethyl acrylate; cyclopentene derivative |

| Catalyst | Potassium carbonate, sodium hydroxide, sodium iodide |

| Solvent | Dichloromethane, tetrahydrofuran (THF) |

| Temperature | Reflux (approx. 60-80 °C) or 140-150 °C in some protocols |

| Reaction time | 12-24 hours |

| Yield | 50-60% typical |

| Purification | Extraction, drying, vacuum distillation or chromatography |

| Physical state of product | Liquid, boiling point ~343.8 °C, density ~1.0 g/cm³ |

Research Findings and Applications

- The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel materials and pharmaceuticals.

- Its stability and reactivity profile have been studied in various synthetic transformations, including Michael additions and Knoevenagel condensations.

- The preparation methods are optimized to balance yield, purity, and scalability for research and potential industrial applications.

Q & A

Q. What synthetic routes are available for Ethyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate, and how can reaction conditions be optimized?

A plausible synthetic route involves α-condensation of campholenic aldehyde derivatives with ethyl cyanoacetate, followed by dehydration and esterification. For example, analogous compounds (e.g., 2-methyl-4-(2,2,3-trimethylcyclopentenyl)butanol) are synthesized via condensation of campholenic aldehyde with ethyl propionate, suggesting similar strategies could apply . Optimization may require adjusting catalysts (e.g., acid/base systems) and monitoring reaction intermediates via TLC or GC-MS to minimize side products like unreacted aldehyde or over-esterified derivatives.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Key techniques include:

- NMR : H and C NMR to identify substituents on the cyclopentene ring and the cyano/ester groups. For example, the cyclopentene protons typically resonate between δ 5.0–6.0 ppm, while the cyano group’s electron-withdrawing effect deshields adjacent protons .

- IR : Strong absorbance near 2240 cm confirms the nitrile group, while ester carbonyl peaks appear at ~1720 cm.

- X-ray crystallography : Resolves stereochemistry, as demonstrated for structurally related α,β-unsaturated esters like (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate .

Q. How can researchers assess the compound’s stability under storage conditions?

Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) should be conducted, with HPLC monitoring for degradation products (e.g., hydrolysis of the ester or cyano groups). Related cyclopentene derivatives (e.g., 3-methyl-5-(2,2,3-trimethylcyclopentenyl)penten-2-ol) show sensitivity to light and oxygen, suggesting inert-atmosphere storage in amber vials .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in Diels-Alder or Michael addition reactions?

The α,β-unsaturated ester moiety is electrophilic, enabling participation as a dienophile in Diels-Alder reactions. Computational studies (e.g., DFT) could predict regioselectivity, while experimental validation via H NMR kinetics under varying temperatures (25–80°C) would quantify activation parameters. For example, similar esters undergo cycloadditions with substituted dienes to form bicyclic intermediates .

Q. How can conflicting spectral data for stereoisomers be resolved?

Discrepancies in NOESY or coupling constants (e.g., trans vs. cis configurations) may arise due to dynamic effects. Variable-temperature NMR can clarify conformational equilibria. For definitive resolution, single-crystal X-ray diffraction is recommended, as applied to (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate .

Q. What strategies mitigate side reactions during cyano group functionalization?

The cyano group’s susceptibility to hydrolysis under acidic/basic conditions necessitates pH control. For example, selective reduction to an amine could employ LiAlH in anhydrous THF at 0°C, while protecting groups (e.g., silyl ethers) may shield the ester during modifications .

Methodological Notes

- Stereochemical Analysis : Combine experimental (X-ray) and computational (molecular docking) approaches to predict bioactive conformers .

- Reaction Optimization : Use DOE (Design of Experiments) to evaluate factors like solvent polarity, catalyst loading, and temperature on yield .

- Safety Protocols : Follow S24/25 guidelines (avoid skin/eye contact) during handling, as recommended for structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.